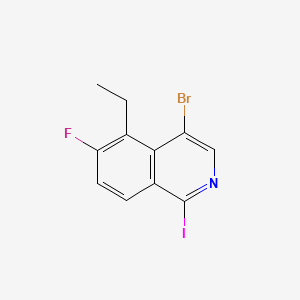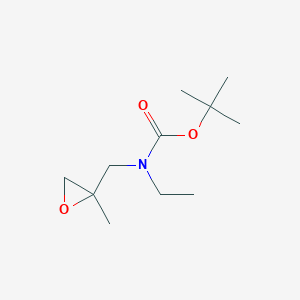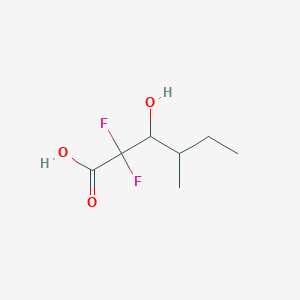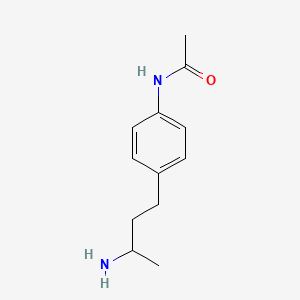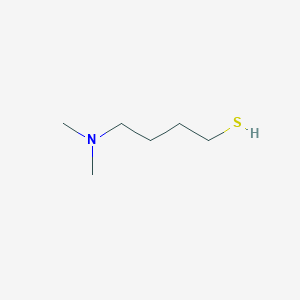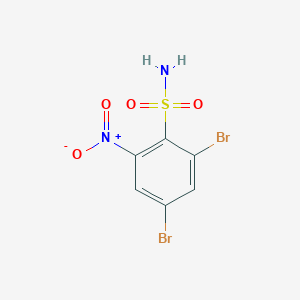
2,2,4-Trifluorobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trifluorobutan-1-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to the second and fourth carbon atoms of a butane chain, with an amine group (-NH2) at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,4-trifluorobutan-1-ol with ammonia or an amine under specific conditions to replace the hydroxyl group with an amine group .
Industrial Production Methods: Industrial production of 2,2,4-Trifluorobutan-1-amine may involve large-scale fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures to facilitate the desired transformations .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trifluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of new fluorinated compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trifluorobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,4-Trifluorobutan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluorobutan-1-amine: Similar structure but with fluorine atoms at different positions.
2,2,3-Trifluorobutan-1-amine: Another isomer with fluorine atoms at different positions.
2,2,4-Trifluorobutan-2-amine: Fluorine atoms and amine group at different positions.
Uniqueness: 2,2,4-Trifluorobutan-1-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C4H8F3N |
|---|---|
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
2,2,4-trifluorobutan-1-amine |
InChI |
InChI=1S/C4H8F3N/c5-2-1-4(6,7)3-8/h1-3,8H2 |
InChI-Schlüssel |
ZNCLUMDLSBGTOY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
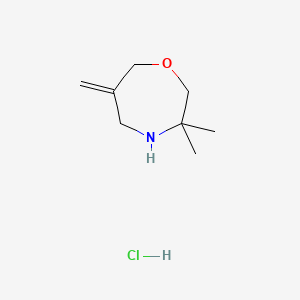

![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
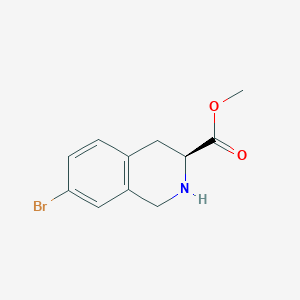
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)

